REACTION_SMILES
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[BH3:4].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH3:1][S:2][CH3:3].[CH3:25][CH2:26][OH:27].[CH3:5][C:6]([CH2:7][CH:8]=[CH2:9])([CH2:10][O:11][CH3:12])[CH3:13].[Na+:15].[OH-:14].[OH2:24].[OH:16][OH:17]>>[CH3:5][C:6]([CH2:7][CH2:8][CH2:9][OH:14])([CH2:10][O:11][CH3:12])[CH3:13]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
B
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
CCO
|
Name
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C=CCC(C)(C)COC
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Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
C=CCC(C)(C)COC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)(C)CCCO
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |